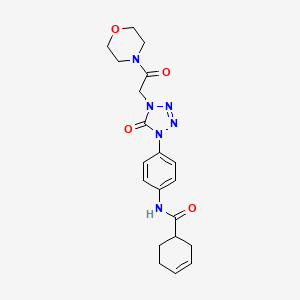

3,6-Dihydroxy-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

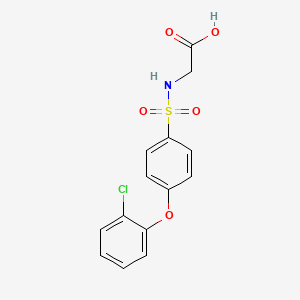

3,6-Dihydroxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . It is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of this compound or similar compounds is complex. For instance, a process for the preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) involves diazotizing 2,5-dichloroaniline with nitrosylsulfuric acid . Another study discusses the biosynthesis of methoxybenzaldehydes in plants .Aplicaciones Científicas De Investigación

Environmental Applications

3,6-Dihydroxy-2-methoxybenzoic acid, a compound related to various benzoic acids, has been explored in environmental studies, particularly in the context of herbicide degradation. For instance, Brillas et al. (2003) investigated the mineralization of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) using electro-Fenton and photoelectro-Fenton processes, highlighting the potential of these methods in degrading herbicide pollutants in water (Brillas, Baños, & Garrido, 2003). Similarly, Drzewicz et al. (2005) focused on the radiolytic degradation of dicamba, demonstrating the efficacy of γ irradiation in breaking down this herbicide, which is essential for environmental protection (Drzewicz et al., 2005).

Chemical Synthesis

In the field of chemical synthesis, Nguyen et al. (2006) explored the directed ortho-metalation of unprotected benzoic acids, which included compounds related to this compound. Their research demonstrated a new methodology for the preparation of 3- and 6-substituted 2-methoxybenzoic acids, offering a pathway for synthesizing complex benzoic acid derivatives (Nguyen, Castanet, & Mortier, 2006).

Biological and Medical Research

In a biological context, Li et al. (2008) isolated novel compounds from the leaves of Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid. These compounds exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, which are relevant for medical research and potential therapeutic applications (Li et al., 2008).

Food and Flavor Industry

In the food industry, Hong et al. (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release. This research highlights the potential of benzoic acid derivatives in enhancing flavor profiles and stability in food products (Hong, Oh, & Choy, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3,6-dihydroxy-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,9-10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYBYZMFOFATIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)